Cas no 359821-48-0 (Morpholine, 4-[(2S)-2-amino-1-oxopropyl]-)

Morpholine, 4-[(2S)-2-amino-1-oxopropyl]-, is a chiral derivative of morpholine. This compound exhibits enhanced selectivity and stability in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique stereochemistry and functional group offer versatility in reaction pathways, contributing to the development of more effective and specific compounds.
Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- structure
359821-48-0 structure
Product Name:Morpholine, 4-[(2S)-2-amino-1-oxopropyl]-
CAS No:359821-48-0
MF:C7H14N2O2
MW:158.198261737823
CID:3949732
PubChem ID:22690445
Update Time:2025-10-16

Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 4-[(2S)-2-amino-1-oxopropyl]-
    • (S)-2-Amino-1-morpholinopropan-1-one
    • 359821-48-0
    • (2s)-2-amino-1-(morpholin-4-yl)propan-1-one
    • CS-0096524
    • l-alanine morpholide
    • SCHEMBL6165804
    • Inchi: 1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3/t6-/m0/s1
    • InChI Key: SLVJYKCZTXDMFR-LURJTMIESA-N
    • SMILES: C(N1CCOCC1)(=O)[C@@H](N)C

Computed Properties

  • Exact Mass: 158.105527694Da
  • Monoisotopic Mass: 158.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 55.6Ų

Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- Pricemore >>

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Additional information on Morpholine, 4-[(2S)-2-amino-1-oxopropyl]-

Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- (CAS No. 359821-48-0): An Overview and Recent Advances

Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- (CAS No. 359821-48-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (S)-4-(2-Aminopropanoyl)morpholine, is a chiral morpholine derivative that has garnered considerable attention due to its potential therapeutic properties and its role in the synthesis of bioactive molecules.

The molecular structure of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- consists of a morpholine ring with a chiral amino acid side chain. The presence of the chiral center at the α-carbon of the amino acid moiety imparts unique stereochemical properties to the molecule, making it an attractive candidate for various biological studies and drug development efforts.

Recent research has highlighted the pharmacological potential of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- in several areas. For instance, studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which are crucial for the treatment of various inflammatory diseases and oxidative stress-related conditions. Additionally, its ability to modulate specific protein-protein interactions has been explored in the context of developing novel therapeutic agents.

In the realm of drug discovery, Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- has been utilized as a building block for the synthesis of more complex molecules with enhanced biological activities. Its structural flexibility and functional group diversity make it an ideal starting material for combinatorial chemistry approaches, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

One notable application of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- is in the development of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability and reduced immunogenicity. The chiral nature of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- allows for precise control over stereochemistry during synthesis, which is essential for achieving optimal biological activity.

Furthermore, recent advancements in computational methods have facilitated the rational design of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- derivatives with specific binding affinities to target proteins. Molecular docking studies have identified key interactions between this compound and various receptors, providing valuable insights into its mechanism of action and guiding the optimization of lead compounds.

The synthesis of Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- typically involves a multi-step process that includes the formation of the morpholine ring and the introduction of the chiral amino acid side chain. Various synthetic strategies have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. For example, asymmetric synthesis methods have been employed to ensure high enantiomeric purity, which is critical for pharmaceutical applications.

In addition to its direct therapeutic applications, Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- has also found use as a tool compound in academic research. Its well-defined structure and known biological activities make it a valuable reference point for studying structure-function relationships in related molecules. This has led to a deeper understanding of how subtle changes in molecular architecture can impact biological activity and selectivity.

The future outlook for Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- is promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its biological properties deepens, it is likely that we will see more innovative applications in drug discovery and development.

In conclusion, Morpholine, 4-[(2S)-2-amino-1-oxopropyl]- (CAS No. 359821-48-0) is a multifaceted compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and versatile biological activities make it an important molecule to watch in the coming years as researchers continue to explore its full range of applications.

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